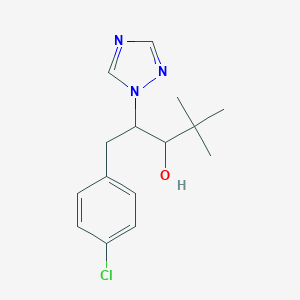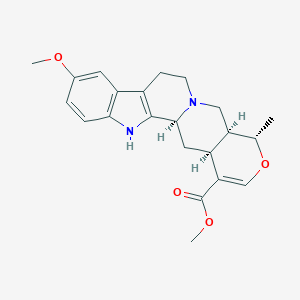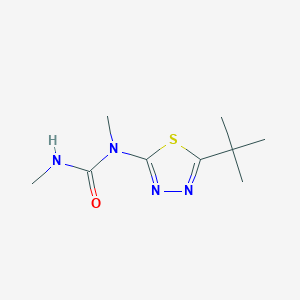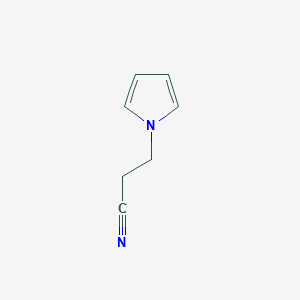
2-Bromo-5-ethynylpyridine
Overview
Description
2-Bromo-5-ethynylpyridine is a brominated and alkynyl-substituted pyridine compound that serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures. It participates in various chemical reactions due to its reactive bromo and ethynyl groups, which facilitate cross-coupling reactions and polymerization processes.
Synthesis Analysis
The synthesis of derivatives of 2-Bromo-5-ethynylpyridine often involves palladium-catalyzed cross-coupling reactions, such as Sonogashira reactions, utilizing halogenated pyridines and alkynes. The synthesis of related compounds demonstrates the utility of bromo and ethynyl functionalities for constructing polymers and conjugated systems with specific optical and electronic properties. For instance, the polymerization of ethynylpyridines with bromine or other brominated reagents leads to conjugated polymers with potential applications in materials science (Gal et al., 2018).
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-ethynylpyridine features a planar pyridine ring with a bromine atom at the 2-position and an ethynyl group at the 5-position. This configuration introduces electron-withdrawing and electron-donating effects, respectively, influencing the electronic properties of the molecule. Structural analyses, including NMR and X-ray diffraction, are commonly employed to characterize the products of synthesis reactions involving this compound.
Chemical Reactions and Properties
2-Bromo-5-ethynylpyridine undergoes various chemical reactions, including but not limited to Sonogashira cross-coupling, which facilitates the formation of carbon-carbon bonds between the ethynyl group and other carbon-based fragments. Additionally, its bromine atom can be utilized in nucleophilic substitution reactions, expanding the compound's utility in synthesizing heterocyclic compounds and other complex organic molecules.
Physical Properties Analysis
The physical properties of 2-Bromo-5-ethynylpyridine, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the bromine atom increases its molecular weight and polarity compared to unsubstituted pyridines, affecting its behavior in different solvents and under various temperature conditions.
Chemical Properties Analysis
The chemical properties of 2-Bromo-5-ethynylpyridine, including its reactivity and stability, are dictated by the electron-rich pyridine ring and the presence of reactive functional groups. Its reactivity towards electrophiles and nucleophiles makes it a valuable building block in organic synthesis. Studies on its polymerization and reactions with other chemicals shed light on its versatility and potential applications in materials science and synthetic chemistry.
Scientific Research Applications
Intramolecular Cyclization : It is used in the intramolecular cyclization of pyridine N-ylides to indolizines and cyclazines, as demonstrated in the study "Thermal intramolecular cyclization of 2-ethynylpyridine N-ylides to indolizines and cyclazines" (Tsuchiya, Kato, & Sashida, 1984).
Tautomeric Structures Investigation : This compound is used to investigate the tautomeric structures of hydroxypyridines, as shown in "Tautomerism of hydroxypyridines (II). Bromination of 2,4‐dihydroxypyridine and its ethyl derivatives" (Kolder & Hertog, 2010).
Synthesis of Novel Pyridine Derivatives : The compound is significant in synthesizing novel pyridine derivatives with potential applications in anti-thrombolytic, biofilm inhibition, and haemolytic activities, as explored in "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction" (Ahmad et al., 2017).
Synthesis of N-Oxides : It is utilized in the synthesis of N-oxides of pyridylacetylenic amines, according to "Synthesis n-oxides of pyridylacethylene amines based on 2-methyl-5-ethynylpyridine" (Ikramov et al., 2021).
Radiation Sensitizing and Anti-Cancer Applications : It has potential applications as a radiation sensitizing agent, anti-cancer agent, and antiviral agent, as indicated in "The synthesis and properties of some 5-substituted uracil derivatives" (Walker et al., 1980).
Polymerization : This compound is used in the polymerization of 2-ethynylpyridines, producing substituted polyacetylenes with extensively conjugated backbones, as discussed in "Conjugated ionic polyacetylenes. 4. Polymerization of ethynylpyridines with bromine" (Subramanyam, Blumstein, & Li, 1992).
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRORYOXBXUUDJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514359 | |
| Record name | 2-Bromo-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethynylpyridine | |
CAS RN |
569672-28-2 | |
| Record name | 2-Bromo-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Dibenzo[a,e]pyrene](/img/structure/B33199.png)





